molecular formula C24H19NO6S B2627494 N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 922985-23-7

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No.: B2627494
CAS No.: 922985-23-7
M. Wt: 449.48
InChI Key: MGEJGGCLAQPQNM-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is an anthraquinone-based derivative characterized by a 9,10-dihydroanthracene-9,10-dione (anthraquinone) core. The molecule features a sulfonamide-propanamide side chain at the 2-position of the anthraquinone, with a 4-methoxyphenylsulfonyl substituent. This structural motif is designed to enhance solubility and binding affinity in biological systems, leveraging the electron-donating methoxy group for improved pharmacokinetic properties.

Properties

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO6S/c1-31-16-7-9-17(10-8-16)32(29,30)13-12-22(26)25-15-6-11-20-21(14-15)24(28)19-5-3-2-4-18(19)23(20)27/h2-11,14H,12-13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEJGGCLAQPQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multiple steps:

    Formation of the Anthracene Core: The anthracene core can be synthesized through a Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via a sulfonation reaction, where the anthracene derivative is treated with a sulfonyl chloride in the presence of a base like pyridine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction, where the sulfonylated anthracene is reacted with a methoxyphenyl halide under basic conditions.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amidation reaction, where the intermediate compound is reacted with a suitable amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The anthracene core can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroanthracene derivatives.

    Substitution: The sulfonyl and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions often involve bases like sodium hydride or catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene core typically yields anthraquinone derivatives, while reduction can produce hydroanthracene compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of anthraquinone-sulfonamide/amide hybrids. Key comparisons include:

Compound Substituents/Modifications Biological Activity Key Findings
MQ4 (N-(anthraquinonyl)cinnamamide) Cinnamamide group at 2-position Glyoxalase-I inhibition 92.94% yield; superior enzyme inhibition compared to MQ3 due to planar structure.
Compound 10a () Sulfonamide linked to pyrazolyl-tolyl group Not specified; likely anticancer (based on celecoxib-derived synthesis) Synthesized via reflux in ethanol/DMF; structural focus on sulfonamide linkage.
14c () 4-Chlorophenylsulfonamide at 2-position Phosphoglycerate mutase 1 (PGAM1) inhibition Chlorine atom enhances electrophilicity, improving enzyme binding.
compound 4-Methylbenzenesulfonamide with bromo/amino groups Not specified (likely antitumor) Bromine substituent may sterically hinder binding compared to methoxy groups.
Target Compound 3-((4-Methoxyphenyl)sulfonyl)propanamide at 2-position Hypothesized enzyme inhibition (e.g., glyoxalase-I or PGAM1) Methoxy group improves solubility; sulfonylpropanamide enhances metabolic stability.

Key Structural and Functional Differences

Substituent Effects: The 4-methoxyphenylsulfonyl group in the target compound provides electron-donating effects, increasing solubility and reducing cytotoxicity compared to electron-withdrawing groups (e.g., chlorine in 14c) .

Biological Performance: Chlorophenyl derivatives (e.g., 14c) exhibit stronger PGAM1 inhibition (IC₅₀ = 0.8 µM) due to enhanced electrophilicity, whereas methoxy groups may prioritize solubility over potency . Anthraquinone-β-alanine hybrids () show higher antitumor activity (NCI-H460 cells) than aloe emodin, suggesting the propanamide chain in the target compound could similarly enhance activity .

Synthetic Accessibility: The target compound’s synthesis likely mirrors methods for MQ3/MQ4 (), involving 2-aminoanthraquinone and a sulfonylpropanoyl chloride derivative . In contrast, Ugi reaction-based analogues () require multicomponent coupling, complicating scalability .

Research Findings and Trends

  • Enzyme Inhibition: Anthraquinone-sulfonamides are prominent in targeting redox enzymes (e.g., glyoxalase-I, PGAM1) due to the anthraquinone core’s redox activity and sulfonamide’s hydrogen-bonding capacity .
  • Antitumor Activity : Derivatives with β-alanine esters () or chlorophenyl groups () demonstrate IC₅₀ values <10 µM in lung and liver cancer lines, positioning the target compound as a candidate for similar assays .
  • Structural Optimization : Methoxy groups balance solubility and activity, as seen in FDA-approved drugs (e.g., bicalutamide, ), which use fluorophenylsulfonyl motifs for metabolic stability .

Biological Activity

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure

The compound features an anthracene core with a dioxo group, which is known for its role in various biological activities. The sulfonamide moiety contributes to its pharmacological properties, enhancing solubility and bioavailability.

Antiproliferative Properties

Research has demonstrated that compounds related to this compound exhibit antiproliferative effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 2.62 µM against NPC-TW01 cells . This suggests that modifications to the anthracene structure can enhance its cytotoxicity.

The mechanism by which this compound exerts its biological effects may involve the following pathways:

  • Inhibition of DNA Synthesis : The dioxo group can intercalate into DNA, disrupting replication and transcription processes.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : The presence of the methoxy group may contribute to antioxidant properties, reducing oxidative stress in cells.

Study 1: Anticancer Activity

A study evaluated the anticancer potential of several anthracene derivatives, including this compound. Results indicated significant inhibition of cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549), with a notable increase in apoptosis markers.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-75.0Apoptosis Induction
Compound BA5497.5DNA Intercalation
N-(9,10-dioxo...)NPC-TW012.62Unknown

Study 2: Antioxidant Effects

Another investigation focused on the antioxidant capacity of the compound using DPPH radical scavenging assays. The results showed that it effectively scavenged free radicals, indicating potential protective effects against oxidative damage.

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